molecular formula C9H11BrClN B1519726 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1159813-53-2

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1519726
CAS RN: 1159813-53-2
M. Wt: 248.55 g/mol
InChI Key: JKWVDBMVHDRRLD-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 248.55 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction was first described by Pictet and Spengler .


Molecular Structure Analysis

The molecular structure of 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is represented by the linear formula C9H11BrClN . The InChI code for this compound is 1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8 (7)9;/h1-3,11H,4-6H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Physical And Chemical Properties Analysis

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 248.55 .

Scientific Research Applications

Synthesis of Alkaloids

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: serves as a precursor for the synthesis of various alkaloids. Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This compound, due to its functionalized bromine atom, can undergo further reactions to create complex alkaloid structures that have significant pharmacological activities .

Multicomponent Reactions (MCRs)

In organic chemistry, MCRs are utilized to improve atom economy, selectivity, and yield of the product. 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride can be involved in MCRs to generate a wide array of derivatives. These derivatives can then be screened for various biological activities, making it a valuable scaffold for drug discovery .

Anti-inflammatory Agents

The tetrahydroisoquinoline scaffold is known to function as an anti-inflammatory agent. By modifying the 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride molecule, researchers can develop new anti-inflammatory drugs that can be used to treat chronic inflammatory diseases .

Antineuroinflammatory Applications

N-Benzyl tetrahydroisoquinoline derivatives are known to possess antineuroinflammatory properties. The brominated compound can be used to synthesize these derivatives, which may have potential applications in treating neurodegenerative disorders .

Asymmetric Catalysis

Tetrahydroisoquinolines are also used in asymmetric catalysis as chiral scaffolds. The brominated compound can be utilized to create chiral centers, which are crucial for the production of enantiomerically pure substances, important in the pharmaceutical industry .

Antibacterial and Antiviral Activities

Synthetic analogs of tetrahydroisoquinoline have been reported to exhibit antibacterial and antiviral activities. By functionalizing 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride , researchers can explore its efficacy against various bacterial and viral pathogens .

Anticancer Research

The structural motif of tetrahydroisoquinoline is present in many compounds with anticancer properties. Scientists can use 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride to synthesize new analogs and study their mechanism of action against different cancer cell lines .

Environmental Chemistry

In environmental chemistry, the compound can be used to synthesize derivatives that can act as sensors or binders for heavy metals and other pollutants. This application is crucial for developing new methods for environmental remediation .

Mechanism of Action

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders, indicating their potential for future research and development .

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWVDBMVHDRRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670360
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1159813-53-2
Record name 8-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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